2-(3-Bromo-4-nitrophenyl)acetic acid

Overview

Description

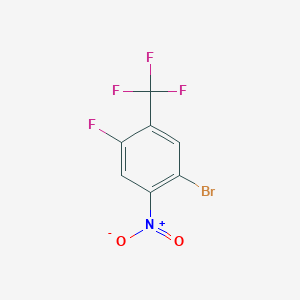

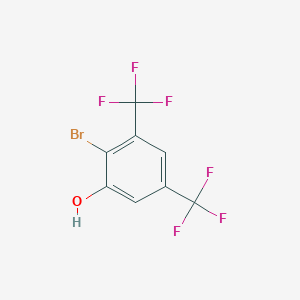

2-(3-Bromo-4-nitrophenyl)acetic acid is a compound with the molecular formula C8H6BrNO4 . It is a solid substance with a molecular weight of 260.04 . The IUPAC name for this compound is (4-bromo-3-nitrophenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-nitrophenyl)acetic acid consists of a benzene ring with a carbon bearing a nitro group . The InChI code for this compound is 1S/C8H6BrNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis

2-(3-Bromo-4-nitrophenyl)acetic acid is a solid substance . It has a molecular weight of 260.04 . The storage temperature for this compound is recommended to be at room temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Bromo-4-nitrophenyl)acetic acid, focusing on six unique applications:

Pharmaceutical Development

2-(3-Bromo-4-nitrophenyl)acetic acid: is utilized in the synthesis of novel pharmaceutical compounds. Its unique structure allows it to act as a building block for drugs targeting various diseases. Researchers have explored its potential in creating anti-inflammatory and antimicrobial agents, leveraging its bromine and nitro functional groups to enhance biological activity .

Organic Synthesis

In organic chemistry, 2-(3-Bromo-4-nitrophenyl)acetic acid serves as a versatile intermediate. It is used in the preparation of complex organic molecules through various reactions, including nucleophilic substitution and coupling reactions. This compound’s reactivity makes it valuable for constructing intricate molecular architectures in synthetic chemistry .

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and materials. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability and mechanical strength. Researchers are investigating its use in creating high-performance materials for industrial applications .

Bioconjugation

2-(3-Bromo-4-nitrophenyl)acetic acid: is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and peptides to various substrates. This application is crucial in developing diagnostic tools and targeted drug delivery systems, where precise attachment of biomolecules is essential for functionality .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a precursor to agrochemicals. Its derivatives can be used to synthesize herbicides and pesticides, contributing to crop protection and yield improvement. The bromine and nitro groups play a role in enhancing the efficacy of these agrochemical agents .

Environmental Chemistry

Researchers are investigating the use of 2-(3-Bromo-4-nitrophenyl)acetic acid in environmental chemistry, particularly in the development of sensors for detecting pollutants. Its chemical properties allow it to be incorporated into sensor materials that can selectively detect and quantify environmental contaminants, aiding in pollution monitoring and control .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

It’s known that compounds with similar structures can undergo free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH), leading to various reactions .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura coupling reactions , which involve the formation of carbon–carbon bonds. This process involves oxidative addition and transmetalation .

Result of Action

Similar compounds have shown promise in inhibiting the cox-2 enzymatic pathway , which partially causes the inflammatory cascade.

Action Environment

It’s known that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .

properties

IUPAC Name |

2-(3-bromo-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRPKTFVUMNIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299331 | |

| Record name | 3-Bromo-4-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-nitrophenyl)acetic acid | |

CAS RN |

90004-95-8 | |

| Record name | 3-Bromo-4-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90004-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5-Dimethoxy-2-(4-trifluoromethylsulfanylphenylsulfamoyl)phenyl]acetic acid](/img/structure/B3038699.png)

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B3038712.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3038713.png)

![3-{[(4-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B3038714.png)

![1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038715.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3038718.png)